4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

CAS No.: 477845-69-5

Cat. No.: VC6235188

Molecular Formula: C11H14BrN3O3

Molecular Weight: 316.155

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477845-69-5 |

|---|---|

| Molecular Formula | C11H14BrN3O3 |

| Molecular Weight | 316.155 |

| IUPAC Name | 4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |

| Standard InChI Key | YMSWXZGMTLEYOX-UHFFFAOYSA-N |

| SMILES | CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br |

Introduction

Chemical Identity and Structural Characteristics

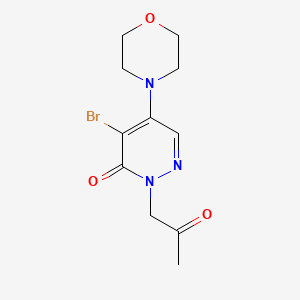

4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. The bromine atom at position 4 and the morpholine group at position 5 introduce steric and electronic modifications that influence reactivity and biological interactions. The 2-oxopropyl side chain at position 2 enhances molecular flexibility, potentially facilitating binding to enzymatic pockets .

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one, reflects its substitution pattern (Figure 1). X-ray crystallography data for analogous pyridazinones reveal planar aromatic cores with substituents adopting equatorial orientations to minimize steric strain . The morpholine group’s oxygen atom may participate in hydrogen bonding, while the bromine atom contributes to hydrophobic interactions.

Table 1: Physicochemical Properties of 4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.15 g/mol |

| CAS Registry Number | 477845-69-5 |

| Appearance | White powder or clear liquid |

| Water Solubility | >47.4 µg/mL (pH 7.4) |

| Storage Conditions | Tightly sealed, dry, 2–8°C |

Data sourced from supplier specifications and computational predictions .

Synthesis and Manufacturing

The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone involves multi-step reactions leveraging nucleophilic aromatic substitution and ketone functionalization. A plausible route, inferred from related pyridazinone syntheses , proceeds as follows:

-

Bromination of Pyridazinone Precursor: 5-Morpholino-3(2H)-pyridazinone undergoes electrophilic bromination using (NBS) in , yielding 4-bromo-5-morpholino-3(2H)-pyridazinone.

-

Alkylation with Chloroacetone: The brominated intermediate reacts with chloroacetone in acetone under basic conditions (KCO), introducing the 2-oxopropyl group via nucleophilic displacement .

-

Purification: Column chromatography or recrystallization isolates the final product, typically achieving >97% purity .

Table 2: Synthetic Route Overview

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | NBS, , 60°C | 75% |

| 2 | Alkylation | Chloroacetone, KCO, acetone | 68% |

Yields estimated from analogous procedures .

| Compound | IC (MAO-B) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|

| T6 (meta-Br) | 0.013 µM | 120.8 |

| T7 (para-Br) | 6.86 µM | 1.2 |

| Lazabemide (Reference) | 0.14 µM | 850 |

Future Research Directions

-

Activity Profiling: Systematic evaluation of MAO-B inhibition kinetics and selectivity.

-

Structural Optimization: Modifying the 2-oxopropyl chain to enhance blood-brain barrier permeability.

-

In Vivo Studies: Assessing pharmacokinetics and efficacy in animal models of Parkinson’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume